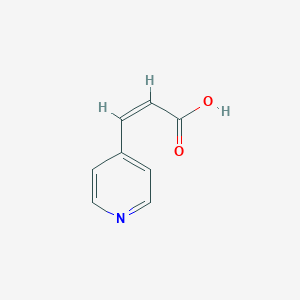

3-(4-Pyridyl)acrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 830. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-4-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h1-6H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAYTINUCCRGDR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-79-1, 84228-93-3 | |

| Record name | 4-Pyridineacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-pyridyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(pyridin-4-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Pyridyl)acrylic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of various pharmaceutical agents and functional polymers. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of this and other α,β-unsaturated acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In the case of this compound synthesis, 4-pyridinecarboxaldehyde is reacted with malonic acid. This specific transformation is often referred to as the Doebner modification of the Knoevenagel condensation, where the use of pyridine as a solvent and a weak base facilitates both the condensation and the subsequent decarboxylation of the intermediate to yield the final acrylic acid derivative.[1][2] This guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, a comparative analysis of reaction conditions, and a visual representation of the synthetic workflow.

The Knoevenagel Condensation: Mechanism and Key Parameters

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] The reaction is typically catalyzed by a weak base, such as an amine. The key steps in the synthesis of this compound from 4-pyridinecarboxaldehyde and malonic acid are:

-

Enolate Formation: The basic catalyst (e.g., pyridine) deprotonates the active methylene group of malonic acid to form a reactive enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde.

-

Aldol-type Addition: This results in the formation of an intermediate aldol-type addition product.

-

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: In the Doebner modification, the reaction mixture is heated, leading to the decarboxylation of the dicarboxylic acid intermediate to yield the final product, this compound.[1]

The choice of catalyst, solvent, and reaction temperature significantly influences the reaction rate and yield. While pyridine is a traditional and effective solvent and catalyst, greener alternatives are being explored to minimize the environmental impact.[3]

Data Presentation: A Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the Knoevenagel condensation of aromatic aldehydes with malonic acid, with a specific example for the synthesis of this compound. This allows for a comparative assessment of different catalytic systems and their efficiencies.

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Pyridinecarboxaldehyde | Pyridine | Pyridine | Reflux | 3 | 97.9 | [4] |

| Benzaldehyde | Piperidine (catalytic) | Pyridine | Reflux | 2-4 | 70-80 | [5] |

| Benzaldehyde | Triethylamine (TEA) | Toluene | Reflux | Not Specified | Comparable to Pyridine | [3][6] |

| Aromatic Aldehydes | Boric Acid (10 mol%) | Aqueous Ethanol | Room Temperature | Not Specified | Good to Excellent | [7] |

| Aromatic Aldehydes | Water Extract of Banana (WEB) | Solvent-free (Grindstone) | Room Temperature | 0.07-0.17 | High | |

| Aromatic Aldehydes | Poly(4-vinylpyridine)/SBA-15 | Water | Not Specified | Not Specified | High | [8] |

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on a high-yield reported procedure.

Protocol 1: Synthesis of this compound using Pyridine

This protocol is adapted from a literature procedure with a reported yield of 97.9%.[4]

Materials:

-

4-Pyridinecarboxaldehyde

-

Malonic Acid

-

Pyridine

-

Hydrochloric Acid (concentrated)

-

Deionized Water

-

Acetone

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

pH paper or meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-pyridinecarboxaldehyde and a molar excess of malonic acid (e.g., 1.5 to 2 equivalents).

-

Solvent and Catalyst Addition: Add pyridine to the flask to act as both the solvent and the catalyst. The amount of pyridine should be sufficient to dissolve the reactants upon heating.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. Maintain the reflux for approximately 3 hours.

-

Work-up: After the reaction is complete, cool the mixture in an ice bath.

-

Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cooled reaction mixture until the pH is acidic. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water and then with a small amount of cold acetone to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven or air dry to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as water or an ethanol-water mixture.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key logical and experimental workflows in the synthesis of this compound.

Conclusion

The Knoevenagel condensation, particularly the Doebner modification, remains a highly effective and high-yielding method for the synthesis of this compound. The use of pyridine as both a solvent and a catalyst simplifies the reaction setup and leads to excellent yields. However, for researchers focused on green chemistry, alternative catalytic systems and solvent-free conditions present viable and promising avenues for exploration. The detailed protocol and comparative data provided in this guide serve as a valuable resource for the successful synthesis and further investigation of this important chemical intermediate.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Doebner Modification for 3-(4-Pyridyl)acrylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Doebner modification of the Knoevenagel condensation for the synthesis of 3-(4-Pyridyl)acrylic acid, a valuable building block in pharmaceutical and materials science. This document details the reaction mechanism, provides a specific experimental protocol, and presents key analytical data for the resulting product.

Introduction to the Doebner Modification

The Doebner modification is a variation of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] Specifically, the Doebner modification involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically malonic acid, in the presence of pyridine which acts as both the solvent and a basic catalyst.[3][4] A key feature of this modification is the subsequent decarboxylation of the intermediate, which is facilitated by the pyridine at elevated temperatures.[1] This reaction is particularly useful for the synthesis of α,β-unsaturated carboxylic acids.[5]

For the synthesis of this compound, the Doebner modification provides an efficient route utilizing pyridine-4-carboxaldehyde and malonic acid as starting materials.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Doebner modification proceeds through a well-understood reaction pathway. The following diagrams illustrate the theoretical mechanism and a typical experimental workflow.

Caption: Reaction mechanism of the Doebner modification for this compound synthesis.

Caption: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol

The following protocol is adapted from a literature procedure that reports a high yield of (E)-3-(pyridin-4-yl)acrylic acid.[6]

Materials:

-

Pyridine-4-carboxaldehyde

-

Malonic acid

-

Pyridine

-

37% Hydrochloric acid

-

Acetone

-

Deionized water

Procedure:

-

In a 25 mL round-bottomed flask, combine 300 mg of 4-pyridinecarboxaldehyde (2.80 mmol) and 728 mg of malonic acid (6.99 mmol).

-

Add 2 mL of pyridine to the flask.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 3 hours.

-

After 3 hours, cool the reaction mixture in an ice bath.

-

Slowly add drops of 37% HCl to the cooled mixture until precipitation of a solid is complete.

-

Collect the solid product by filtration.

-

Wash the collected solid with acetone.

-

For further purification, recrystallize the solid product from water.

-

Dry the purified product to obtain (E)-3-(pyridin-4-yl)acrylic acid.

Quantitative Data

The presented experimental protocol has been reported to yield a high percentage of the desired product. The table below summarizes the key quantitative data from the cited literature.[6]

| Parameter | Value | Reference |

| Yield | 97.9% | [6] |

| Reactant Molar Ratio (Aldehyde:Malonic Acid) | 1 : 2.5 | [6] |

| Reaction Time | 3 hours | [6] |

| Reaction Temperature | Reflux | [6] |

While the use of pyridine alone as both solvent and catalyst provides excellent yields, the Doebner-Knoevenagel reaction conditions can often be optimized. For analogous syntheses, co-catalysts such as piperidine or β-alanine are sometimes employed to potentially increase reaction rates or yields, although specific comparative data for the synthesis of this compound was not prominently available in the surveyed literature. Researchers may consider screening these catalysts to optimize the reaction for their specific needs.

Product Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Below is a summary of expected analytical data based on available literature.

| Analysis | Expected Results |

| Appearance | White to light yellow crystalline powder |

| Melting Point | ~275 °C (decomposes)[7] |

| ¹H NMR (DMSO-d₆, 90 MHz) | δ (ppm): 12.6 (s, 1H, COOH), 8.87 (d, 2H), 8.60 (d, 2H), 8.16 (d, 1H, J=16.1 Hz), 7.46 (d, 1H, J=16.1 Hz)[8] |

| IR (ATR) | Characteristic peaks for C=O (carboxylic acid), C=C (alkene), and pyridine ring vibrations. |

Note: NMR data is for the analogous 3-(3-pyridyl)acrylic acid and may show slight variations for the 4-pyridyl isomer. It is provided here as a representative example.

Conclusion

The Doebner modification of the Knoevenagel condensation is a highly effective and straightforward method for the synthesis of this compound. The use of pyridine as both the solvent and catalyst in conjunction with malonic acid and pyridine-4-carboxaldehyde provides the target compound in excellent yields. The protocol outlined in this guide is robust and can be readily implemented in a standard laboratory setting. Further optimization through the exploration of co-catalysts may be possible, offering an avenue for process improvement in drug development and materials science research.

References

- 1. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. This compound | 5337-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 3-(4-Pyridyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-(4-Pyridyl)acrylic acid (also known as 4-Pyridineacrylic acid), a molecule of interest in coordination chemistry and medicinal applications.[1][2][3] This document outlines the key crystallographic parameters, details the experimental protocols for its synthesis and structural determination, and visualizes the intricate network of intermolecular forces that govern its solid-state assembly.

Molecular and Crystal Structure Overview

This compound (C₈H₇NO₂) is a derivative of cinnamic acid and is recognized for its utility as a ligand in the construction of coordination compounds due to its multiple coordination sites and its capacity to act as both a hydrogen-bond donor and acceptor.[2][3]

The crystal structure of the (E)-isomer of this compound reveals an almost planar conformation.[1][2][4][5] The molecule crystallizes in the triclinic space group P-1, with a single molecule in the asymmetric unit.[1][4][5] The planarity is characterized by a C8—C4—C3—C2 torsion angle of approximately -6.1(2)°.[1][2][4][5]

The solid-state architecture is dominated by a robust network of non-covalent interactions. Strong O—H⋯N hydrogen bonds are pivotal, linking molecules into chains along the direction.[1][2][4][5] These chains are further interconnected by weaker C—H⋯O interactions, which form R²₂(14) homosynthons.[1][2][4] The three-dimensional supramolecular structure is ultimately stabilized by π–π stacking interactions between the pyridine rings and between the acrylic double bonds.[1][2] Specifically, slipped π–π stacking is observed between pyridine rings with a distance of 3.8246(10) Å, and interactions between the acrylic double bonds occur at a distance of 3.4322(10) Å.[2] An interaction between the nitrogen atom of the pyridine ring and the double bond of the acrylic group is also noted at a distance of 3.4044(13) Å.[1][2]

Crystallographic and Experimental Data

The following tables summarize the key crystallographic data and experimental details for the structure determination of (E)-3-(pyridin-4-yl)acrylic acid.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Chemical Formula | C₈H₇NO₂ |

| Formula Weight | 149.15 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Temperature | 293 K |

| Wavelength | 1.54178 Å |

| a [Å] | 3.8246 (10) |

| b [Å] | 7.012 (2) |

| c [Å] | 13.129 (4) |

| α [°] | 83.69 (3) |

| β [°] | 86.01 (3) |

| γ [°] | 80.08 (3) |

| Volume [ų] | 343.9 (2) |

| Z | 2 |

| Density (calculated) [Mg/m³] | 1.441 |

| Absorption coefficient [mm⁻¹] | 0.89 |

| F(000) | 156 |

| Crystal size [mm³] | 0.20 x 0.15 x 0.10 |

| Theta range for data collection [°] | 6.74 to 66.88 |

| Index ranges | -4<=h<=4, -8<=k<=8, -15<=l<=15 |

| Reflections collected | 2404 |

| Independent reflections | 1184 [R(int) = 0.043] |

| Completeness to theta = 66.88° | 97.4 % |

| Data / restraints / parameters | 1184 / 0 / 101 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.051, wR2 = 0.138 |

| R indices (all data) | R1 = 0.062, wR2 = 0.148 |

| Largest diff. peak and hole [e.Å⁻³] | 0.21 and -0.23 |

Table 2: Hydrogen Bond Geometry (Å, °). [3]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1—H1···N1ⁱ | 0.99(3) | 1.63(3) | 2.6147(18) | 177(3) |

| C5—H5···O2ⁱⁱ | 0.93 | 2.57 | 3.336(2) | 140 |

| Symmetry codes: (i) x+1, y, z-1; (ii) -x+1, -y+2, -z+2 |

Experimental Protocols

Synthesis and Crystallization of (E)-3-(4-Pyridyl)acrylic acid[1][2][3]

The synthesis follows a procedure adapted from established methods for 3-(pyridyl)acrylic acids.

-

Reaction Setup: In a 25 mL flat-bottomed flask, combine 728 mg of malonic acid (0.335 mmol) and 300 mg of 4-pyridinecarboxaldehyde (0.335 mmol).

-

Solvent Addition: Add 2 mL of pyridine to the flask.

-

Reflux: The reaction mixture is refluxed under constant stirring for 3 hours.

-

Precipitation: After reflux, the flask is cooled in an ice bath. Drops of 37% HCl are then added until a precipitate is observed.

-

Isolation: The resulting solid is separated by filtration and washed with acetone.

-

Crystallization: The solid product is recrystallized by the slow evaporation of a water solution, yielding colorless prismatic crystals with a 97.9% yield.[1][2]

Single-Crystal X-ray Diffraction Analysis

A standard workflow for single-crystal X-ray diffraction is employed for structure determination.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specified temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα). The diffractometer collects a series of diffraction images at various crystal orientations.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model, though some, like the O-bound hydrogen, may be located in the difference Fourier map and refined freely.[2]

-

Validation: The final structure is validated using crystallographic software to check for geometric consistency and other potential issues.

Visualizations

The following diagrams illustrate the experimental workflow and the supramolecular assembly of this compound.

Caption: Experimental workflow for synthesis and structural analysis.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid [repositorio.usc.edu.co]

An In-depth Technical Guide to the Spectroscopic Properties of 3-(4-Pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid is a heterocyclic compound of significant interest in various scientific domains, including medicinal chemistry and materials science. Its structure, featuring a pyridine ring conjugated to an acrylic acid moiety, imparts unique photophysical and chemical properties. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering detailed data and experimental protocols to support research and development activities. The E-isomer, (2E)-3-(pyridin-4-yl)prop-2-enoic acid, is the focus of this guide due to its greater stability and prevalence in synthesis.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a pyridine ring linked at the 4-position to an acrylic acid group. The molecule has a planar conformation in its crystalline state.[1][2]

Synthesis Workflow

A common and effective method for the synthesis of (E)-3-(4-Pyridyl)acrylic acid is the Knoevenagel condensation.[2] The general workflow for this synthesis is outlined below.

Figure 1: Synthesis workflow for (E)-3-(4-Pyridyl)acrylic acid.

Spectroscopic Data

The spectroscopic properties of this compound are summarized below. These properties are crucial for its identification, characterization, and the study of its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d6

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | ~12.5 | Singlet (broad) | - |

| Pyridine H-2, H-6 | ~8.6 | Doublet | ~6.0 |

| Pyridine H-3, H-5 | ~7.4 | Doublet | ~6.0 |

| Vinylic H (α to COOH) | ~6.5 | Doublet | ~16.0 |

| Vinylic H (β to COOH) | ~7.6 | Doublet | ~16.0 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in DMSO-d6

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~167 |

| Pyridine C-4 | ~145 |

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~122 |

| Vinylic C (α to COOH) | ~120 |

| Vinylic C (β to COOH) | ~142 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid and the pyridine ring.

Table 3: Key IR Absorption Bands of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-2400 | O-H stretch (Carboxylic acid) | Broad |

| ~1700 | C=O stretch (Carboxylic acid) | Strong |

| ~1640 | C=C stretch (Alkenyl) | Medium |

| ~1595, ~1415 | C=C, C=N stretch (Pyridine ring) | Medium-Strong |

| ~1300 | C-O stretch, O-H bend | Medium |

| ~980 | =C-H bend (trans-alkene) | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system of this compound. The absorption spectrum is sensitive to the solvent and the pH of the medium.[4][5][6][7]

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | ~280 | Data not available |

| Water (acidic pH) | ~275 | Data not available |

| Water (basic pH) | ~295 | Data not available |

The observed shifts in the maximum absorption wavelength (λmax) with changes in pH are attributed to the protonation state of the pyridine nitrogen and the carboxylate group.

Fluorescence Spectroscopy

Table 5: Expected Fluorescence Properties of this compound

| Parameter | Expected Value | Conditions |

| Excitation Wavelength (λex) | ~280-300 nm | Dependent on solvent |

| Emission Wavelength (λem) | ~350-450 nm | Dependent on solvent polarity |

| Fluorescence Quantum Yield (ΦF) | Data not available | - |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in experimental results.

Synthesis of (E)-3-(4-Pyridyl)acrylic acid

This protocol is adapted from a reported procedure.[2]

Experimental Workflow

Figure 2: Step-by-step experimental protocol for the synthesis.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d6

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: DMSO-d6

-

Temperature: 298 K

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, water) of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions from the stock solution to the desired concentrations (e.g., 10-50 µM).

Instrument Parameters:

-

Spectrometer: Dual-beam UV-Vis spectrophotometer

-

Cuvette: 1 cm path length quartz cuvette

-

Wavelength Range: 200-400 nm

-

Blank: The solvent used for sample preparation.

-

Scan Speed: Medium

Fluorescence Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of this compound in the solvent of interest (e.g., ethanol, cyclohexane). The concentration should be low enough to avoid inner filter effects (absorbance at excitation wavelength < 0.1).

Instrument Parameters:

-

Spectrofluorometer: A standard spectrofluorometer with excitation and emission monochromators.

-

Excitation Wavelength (λex): Determined from the UV-Vis absorption spectrum (typically the λmax).

-

Emission Wavelength Range (λem): A range that covers the expected emission, for example, from the excitation wavelength + 20 nm up to 600 nm.

-

Slit Widths: Typically 2-5 nm for both excitation and emission.

Biological Relevance and Signaling Pathways

While the direct biological targets and signaling pathways of this compound are not well-defined in the available literature, its structural analog, trans-3-(3-Pyridyl)acrylic acid, has been reported to exhibit anti-viral activity against the tobacco mosaic virus (TMV).[10] This suggests that derivatives of pyridylacrylic acid may have the potential to interact with biological systems. Further research is required to elucidate the specific mechanisms of action and potential therapeutic applications of the 4-pyridyl isomer.

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, providing a foundation for its identification, characterization, and further investigation. The provided experimental protocols offer a standardized approach to obtaining reliable spectroscopic data. While the complete spectroscopic profile, particularly detailed NMR and fluorescence data, requires further experimental determination, this guide serves as a valuable resource for researchers and professionals working with this versatile compound. Future studies should focus on completing the spectroscopic characterization and exploring the biological activities of this compound to unlock its full potential in drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ijmse.iust.ac.ir [ijmse.iust.ac.ir]

- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trans-3-(4-Pyridyl)acrylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Molecular weight and formula of 3-(4-Pyridyl)acrylic acid

An In-Depth Technical Guide to 3-(4-Pyridyl)acrylic Acid

This guide provides essential physicochemical data for this compound, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are critical for a range of applications, from stoichiometric calculations in synthetic protocols to analytical characterization.

| Property | Value |

| Molecular Formula | C₈H₇NO₂[1][2] |

| Molecular Weight | 149.15 g/mol [2] |

| CAS Registry Number | 5337-79-1[1] |

Chemical Structure

The structural formula of this compound is a key determinant of its chemical reactivity and biological activity. The molecule consists of a pyridine ring linked to an acrylic acid moiety.

References

An In-depth Technical Guide to the Solubility Characteristics of 3-(4-Pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid, a heterocyclic acrylic acid derivative, is a compound of interest in pharmaceutical and materials science due to its structural motifs. The pyridine ring offers potential for hydrogen bonding and metal coordination, while the acrylic acid moiety provides a reactive handle for chemical modifications. A thorough understanding of its solubility characteristics is paramount for its application in drug delivery systems, formulation development, and synthesis. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, detailed experimental protocols for its determination, and a discussion of its potential biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [NIST Webbook] |

| Molecular Weight | 149.15 g/mol | [NIST Webbook] |

| CAS Number | 5337-79-1 | [NIST Webbook] |

| Calculated log10(Water Solubility in mol/L) | -1.58 | [Cheméo] |

Solubility Profile

Aqueous Solubility

A calculated water solubility for this compound is available, with a log10(Water Solubility in mol/L) of -1.58[1]. This corresponds to a solubility of approximately 0.026 mol/L or 3.88 g/L at standard conditions. It is crucial to note that this is a theoretical value and experimental verification is recommended.

The aqueous solubility of this compound is expected to be significantly influenced by pH due to the presence of both a carboxylic acid group and a basic pyridine nitrogen.

-

At low pH (acidic conditions): The pyridine nitrogen will be protonated, forming a pyridinium cation. This is expected to increase the aqueous solubility.

-

At high pH (basic conditions): The carboxylic acid group will be deprotonated, forming a carboxylate anion, which should also enhance aqueous solubility.

-

At isoelectric point: The compound will exist as a zwitterion, which may exhibit lower solubility.

Solubility in Organic Solvents

While specific quantitative data is lacking, general solubility trends can be predicted. Based on information for related compounds like trans-3-(3-Pyridyl)acrylic acid, it is suggested that this compound may be soluble in polar organic solvents such as:

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

-

Ethanol

Its solubility in non-polar solvents is expected to be limited.

Tabulated Solubility Data

The following table summarizes the available and inferred solubility information for this compound.

| Solvent | Temperature (°C) | Solubility (g/L) | Data Type |

| Water | 25 (assumed) | ~ 3.88 | Calculated |

| Methanol | Not specified | Soluble | Inferred |

| Ethanol | Not specified | Soluble | Inferred |

| DMSO | Not specified | Soluble | Inferred |

Note: The solubility in organic solvents is qualitative and based on data for analogous compounds. Experimental determination is necessary for precise quantification.

Experimental Protocols

For researchers seeking to determine the precise solubility characteristics of this compound, the following established experimental protocols are recommended.

Solubility Determination: Shake-Flask Method with UV-Vis Spectrophotometry

This is a widely accepted method for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Equilibration: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Analysis: Dilute the filtrate if necessary and measure its absorbance at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the filtrate, which represents its solubility in that solvent at the given temperature.

pKa Determination

The pKa values are crucial for understanding the pH-dependent solubility profile.

Principle: The pKa can be determined by monitoring changes in a physicochemical property (e.g., UV absorbance, solubility) as a function of pH.

Methodology (UV-Vis Spectrophotometry):

-

Prepare Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Prepare Sample Solutions: Prepare solutions of this compound at a constant concentration in each buffer solution.

-

Measure Absorbance: Measure the UV-Vis spectrum of each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance of the protonated and deprotonated species differs significantly) against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

Potential Biological Activity and Signaling Pathway Inhibition

While direct evidence linking this compound to the inhibition of specific signaling pathways is limited, studies on related acrylic acid derivatives suggest potential enzyme inhibitory activity. For instance, certain acrylic acid derivatives have shown inhibitory potential against urease and α-glucosidase[2].

Hypothetical Inhibition of Urease

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease is a therapeutic target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The pyridyl and acrylic acid moieties of this compound could potentially interact with the active site of the urease enzyme, inhibiting its activity.

Disclaimer: The inhibition of urease by this compound is a hypothetical mechanism based on the activity of related compounds and requires experimental validation.

Conclusion

This technical guide has summarized the currently available information on the solubility characteristics of this compound. While a calculated aqueous solubility value is available, there is a clear need for experimental determination of its solubility in a range of pharmaceutically relevant solvents, at different temperatures, and as a function of pH. The provided experimental protocols offer a robust framework for researchers to obtain this critical data. Furthermore, while its specific biological targets are not yet fully elucidated, the potential for enzyme inhibition, as suggested by studies on analogous compounds, warrants further investigation and could open new avenues for its application in drug development.

References

Chemical structure and isomerism of pyridylacrylic acids

An In-depth Technical Guide to the Chemical Structure and Isomerism of Pyridylacrylic Acids

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, isomerism, physicochemical properties, and synthesis of pyridylacrylic acids. It includes detailed experimental protocols for synthesis and characterization, and explores the biological relevance of these compounds as inhibitors of key enzymatic pathways.

Chemical Structure and Isomerism

Pyridylacrylic acid (molecular formula C₈H₇NO₂) is an unsaturated carboxylic acid featuring a pyridine ring attached to an acrylic acid backbone. The molecule exists as multiple isomers based on the substitution pattern of the pyridine ring and the geometry of the carbon-carbon double bond.

Constitutional Isomerism

Three constitutional isomers exist, differing by the position of the acrylic acid group on the pyridine ring:

-

3-(Pyridin-2-yl)acrylic acid (2-Pyridylacrylic acid)

-

3-(Pyridin-3-yl)acrylic acid (3-Pyridylacrylic acid)

-

3-(Pyridin-4-yl)acrylic acid (4-Pyridylacrylic acid)

Geometric Isomerism

Due to the restricted rotation around the C=C double bond, each constitutional isomer can exist as two distinct geometric isomers: cis (Z) and trans (E).

-

trans (E)-isomer: The pyridine ring and the carboxyl group are on opposite sides of the double bond. This is generally the more thermodynamically stable isomer.

-

cis (Z)-isomer: The pyridine ring and the carboxyl group are on the same side of the double bond.

Physicochemical Properties

The physicochemical properties of pyridylacrylic acids are influenced by both the pyridine nitrogen's position and the double bond's geometry. Experimental data is most readily available for the more stable trans isomers. Data for the cis isomers is limited due to their lower stability and tendency to isomerize.

| Property | 2-Pyridylacrylic Acid | 3-Pyridylacrylic Acid | 4-Pyridylacrylic Acid |

| Molecular Formula | C₈H₇NO₂ | C₈H₇NO₂ | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol | 149.15 g/mol | 149.15 g/mol |

| Melting Point (°C) | trans: Data not availablecis: Data not available | trans: 232-235 (dec.)[1][2]cis: Data not available | trans: 275-280 (dec.)[3][4][5][6]cis: Data not available |

| pKa (Carboxylic Acid) | Data not available | trans: 3.13 (Predicted)[1] | trans: 3.13 (Predicted)[3] |

| Solubility | Data not available | trans: >22.4 µg/mL (pH 7.4)[2]; Slightly soluble in DMSO and Methanol[1] | Data not available |

Synthesis, Isomerization, and Separation

Synthesis of trans-Pyridylacrylic Acids via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner reaction is a standard method for synthesizing α,β-unsaturated acids. It involves the condensation of an aldehyde with malonic acid, using pyridine as a solvent and a catalytic amount of a base like piperidine, followed by decarboxylation.

Representative Experimental Protocol:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate pyridine aldehyde (e.g., pyridine-3-carboxaldehyde, 10 mmol), malonic acid (12 mmol, 1.2 eq), and pyridine (25 mL).

-

Catalysis: Add piperidine (0.2 mmol, 0.02 eq) to the mixture.

-

Reaction: Heat the reaction mixture in an oil bath to reflux (approx. 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).

-

Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of 2M aqueous hydrochloric acid (HCl) with stirring. A precipitate should form.

-

Isolation: Cool the suspension in an ice bath for 30 minutes, then collect the crude solid product by vacuum filtration, washing with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure trans-pyridylacrylic acid. Dry the final product under vacuum.

trans → cis Photoisomerization

The more stable trans isomer can be converted to the cis isomer through photochemical isomerization. This is typically achieved by dissolving the trans isomer in a suitable solvent and irradiating the solution with ultraviolet (UV) light, which excites the π-system of the double bond, allowing rotation and subsequent relaxation to a mixture of cis and trans isomers.

General Experimental Protocol:

-

Solution Preparation: Dissolve the purified trans-pyridylacrylic acid in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz reaction vessel.

-

Irradiation: Irradiate the solution using a UV lamp (e.g., a medium-pressure mercury lamp) while stirring. The wavelength used can influence the final ratio of isomers.

-

Monitoring: Monitor the progress of the isomerization by HPLC or ¹H NMR to determine the composition of the photostationary state.

-

Isolation: Once the desired ratio is reached, remove the solvent under reduced pressure. The resulting mixture of isomers can then be separated.

HPLC Separation of cis/trans Isomers

High-Performance Liquid Chromatography (HPLC) is the primary method for separating and quantifying cis and trans isomers of pyridylacrylic acids. Reversed-phase chromatography is commonly employed.

Representative Experimental Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A linear gradient, for example, starting from 5% B to 95% B over 20 minutes. The exact gradient should be optimized for the specific isomer pair.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where both isomers absorb (e.g., 254 nm or 280 nm).

-

Elution Order: In reversed-phase HPLC, the more polar cis isomer typically elutes before the less polar trans isomer.

Spectroscopic Characterization

¹H NMR spectroscopy is a powerful tool for unambiguously distinguishing between cis and trans isomers. The key diagnostic feature is the coupling constant (J) between the two vinylic protons on the C=C double bond.

-

trans Isomers: Exhibit a large vicinal coupling constant, typically in the range of 12-18 Hz . For example, the vinylic protons of trans-3-(3-pyridyl)acrylic acid show a coupling constant of 16.1 Hz .[7][8]

-

cis Isomers: Exhibit a smaller vicinal coupling constant, typically in the range of 6-12 Hz .[9][10]

The chemical shifts of the vinylic protons are also distinct, with the proton cis to the carboxylic acid group generally appearing at a different chemical shift than the one trans to it.

Biological Relevance and Mechanisms of Action

Pyridylacrylic acids and their derivatives are of interest in drug development due to their activity as enzyme inhibitors. Two notable targets are Enoyl-Acyl Carrier Protein Reductase and Matrix Metalloproteinase-9.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)

ENR (commonly FabI) is an essential enzyme in the bacterial Type II fatty acid synthesis (FAS-II) pathway. It catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of an enoyl-acyl carrier protein (enoyl-ACP) to an acyl-ACP. As this pathway is absent in humans, ENR is a prime target for the development of novel antibacterial agents.

Inhibition of Matrix Metalloproteinase-9 (MMP-9)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-9 (Gelatinase B) is overexpressed in various pathological conditions, including cancer metastasis and inflammation, making it a key therapeutic target.[11] Most small-molecule MMP inhibitors function by coordinating the catalytic Zn²⁺ ion in the enzyme's active site. The carboxylic acid moiety of pyridylacrylic acid can act as a Zinc-Binding Group (ZBG), chelating the zinc ion and blocking the enzyme's catalytic activity.[11][12][13]

References

- 1. chembk.com [chembk.com]

- 2. Buy 3-(3-Pyridyl)acrylic acid | 19337-97-4 [smolecule.com]

- 3. 4-Pyridineacrylic acid | 5337-79-1 [chemicalbook.com]

- 4. 3-(4-Pyridyl)acrylic Acid 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | 5337-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 5337-79-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. The Duke NMR Center Coupling constants [sites.duke.edu]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. rubingroup.org [rubingroup.org]

The Pivotal Role of 3-(4-Pyridyl)acrylic Acid in Coordination Chemistry: A Technical Guide

An in-depth exploration of 3-(4-Pyridyl)acrylic acid as a versatile ligand in the design and synthesis of functional coordination polymers and metal-organic frameworks for researchers, scientists, and professionals in drug development.

Introduction

This compound (pyda), a bifunctional organic ligand, has garnered significant attention in the field of coordination chemistry and crystal engineering. Its unique molecular architecture, featuring both a pyridine ring and a carboxylic acid group, allows for a rich variety of coordination modes with metal ions. This versatility makes it an exceptional building block for the construction of sophisticated supramolecular structures, including coordination polymers (CPs) and metal-organic frameworks (MOFs). The resulting materials exhibit a wide range of tunable properties with potential applications in catalysis, luminescence-based sensing, and drug delivery. This technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and functional applications of pyda-based materials, supported by experimental protocols and quantitative data.

Synthesis and Characterization of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. A common and effective protocol involves the reaction of 4-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst such as pyridine.

Experimental Protocol: Synthesis of (E)-3-(4-Pyridyl)acrylic Acid[1]

-

Reaction Setup: In a 25 mL round-bottom flask, combine malonic acid (728 mg, 6.99 mmol) and 4-pyridinecarboxaldehyde (300 mg, 2.80 mmol).

-

Solvent and Catalyst: Add 2 mL of pyridine to the flask, which acts as both the solvent and the catalyst.

-

Reflux: The reaction mixture is heated to reflux and stirred continuously for a period of 3 hours.

-

Precipitation: After reflux, the flask is cooled in an ice bath. Subsequently, 37% hydrochloric acid is added dropwise until a precipitate is formed.

-

Isolation and Purification: The resulting solid product is collected by filtration, washed with acetone, and then can be further purified by recrystallization from water to yield colorless crystals.

Characterization: The structure and purity of the synthesized (E)-3-(4-Pyridyl)acrylic acid can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction. X-ray diffraction studies reveal that in the solid state, the molecule is nearly planar with an E-configuration about the C=C double bond.[1][2] The crystal packing is stabilized by strong O—H⋯N hydrogen bonds, forming chains, which are further interconnected by weaker C—H⋯O interactions and π–π stacking.[1][2]

Coordination Chemistry of this compound

The deprotonated form of this compound, 3-(4-pyridyl)acrylate (pya), is a versatile ligand capable of adopting multiple coordination modes, which is fundamental to the structural diversity of the resulting coordination polymers. The pyridine nitrogen atom and the carboxylate oxygen atoms can coordinate to one or more metal centers in monodentate, bidentate, or bridging fashions.

Key Coordination Modes of 3-(4-Pyridyl)acrylate

These diverse coordination behaviors allow for the construction of 1D, 2D, and 3D coordination polymers and MOFs with varying topologies and properties. The choice of metal ion, reaction conditions (e.g., temperature, solvent), and the use of auxiliary ligands can influence the final structure.

Synthesis of Coordination Polymers and MOFs

The synthesis of CPs and MOFs incorporating the pyda ligand is most commonly achieved through hydrothermal or solvothermal methods. These techniques involve heating a mixture of the metal salt and the ligand in a sealed vessel, often in the presence of a solvent.

Experimental Protocol: Hydrothermal Synthesis of a Zinc-based Coordination Polymer

This protocol is a representative example for the synthesis of a coordination polymer. Specific conditions may vary depending on the target structure and metal ion.

-

Precursor Preparation: A mixture of Zn(NO₃)₂·6H₂O (0.1 mmol), this compound (0.1 mmol), and a suitable co-ligand (if any) is prepared.

-

Solvent Addition: The solid mixture is suspended in a solvent, typically a mixture of water and an organic co-solvent like N,N-dimethylformamide (DMF) or ethanol, in a Teflon-lined stainless steel autoclave.

-

pH Adjustment: The pH of the mixture may be adjusted using a base (e.g., NaOH) or an acid to promote deprotonation of the carboxylic acid and influence the coordination.

-

Heating: The sealed autoclave is placed in an oven and heated to a specific temperature (typically between 100-180 °C) for a period of 24 to 72 hours.

-

Cooling and Crystallization: The autoclave is then allowed to cool slowly to room temperature, during which crystals of the coordination polymer form.

-

Isolation: The crystalline product is collected by filtration, washed with the solvent, and dried in air.

Quantitative Data of this compound-based Coordination Polymers

The structural and physical properties of CPs and MOFs are often characterized by specific quantitative data. The following tables summarize representative data for pyda-based and related coordination compounds.

| Table 1: Selected Bond Lengths and Angles in Pyridyl-Carboxylate Complexes | |

| Parameter | Value |

| Cu-N (pyridyl) distance | 2.012(2) Å[3] |

| Cu-O (carboxylate) distance | 1.975(2) Å[3] |

| Co-N (pyridyl) distance | 2.14-2.20 Å[4] |

| Co-O (carboxylate) distance | 2.05-2.15 Å[4] |

| Pb-O (carboxylate) distance | 2.4-2.8 Å[5] |

| N-Cu-O angle | ~90° |

| O-Co-O angle | ~60-120° |

| Table 2: Thermal Stability of Pyridyl-Carboxylate Coordination Polymers | |

| Complex | Decomposition Temperature (°C) |

| {[Zn(pya)₂(H₂O)]}n | Stable up to ~350 °C |

| {[Cd(pya)₂(H₂O)]}n | Stable up to ~380 °C |

| Zinc-based CP with piperazine | Thermally stable up to 700 °C[6] |

| Cadmium-based CP | Begins to decompose at ~220 °C[1] |

Applications in Catalysis

Coordination polymers and MOFs derived from this compound have shown significant promise as heterogeneous catalysts, particularly for organic transformations such as the Knoevenagel condensation. The catalytic activity often arises from the presence of accessible Lewis acidic metal sites and/or basic sites on the organic linkers.

Knoevenagel Condensation

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction in organic synthesis. MOFs can act as efficient and recyclable catalysts for this reaction.

The reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate. In the context of pyda-based MOFs, the metal centers can act as Lewis acids, activating the carbonyl group of the aldehyde, while the carboxylate groups or the pyridine nitrogen atoms can function as Brønsted-Lowry bases to deprotonate the active methylene compound. This dual functionality can lead to high catalytic efficiency and selectivity. For instance, certain amino-functionalized MOFs have demonstrated excellent yields (90-95%) and 100% selectivity in the Knoevenagel condensation of benzaldehyde with various active methylene compounds.[7][8]

| Table 3: Catalytic Performance in Knoevenagel Condensation | ||

| Catalyst | Substrates | Yield (%) |

| Amino-functionalized MOF | Benzaldehyde, Malononitrile | >95 |

| UiO-66-NH₂ | Benzaldehyde, Ethyl cyanoacetate | High |

| IRMOF-3 | Benzaldehyde, Ethyl acetoacetate | High (100% selectivity)[7] |

Luminescence and Sensing Applications

Many coordination polymers and MOFs constructed from this compound exhibit interesting luminescent properties. The emission can originate from the ligand itself (intraligand charge transfer) or from ligand-to-metal or metal-to-ligand charge transfer processes. These luminescent properties can be modulated by the presence of guest molecules, making these materials suitable for chemical sensing applications.

A notable application is the detection of volatile organic compounds (VOCs), such as acetone. The luminescence of a pyda-based MOF can be quenched or enhanced upon interaction with acetone molecules. This response is often attributed to interactions between the analyte and the framework, which affect the energy transfer processes.

The quantum yield of luminescence is a critical parameter for sensing applications. For some luminescent MOFs, the quantum yield can be significantly enhanced by the inclusion of guest molecules that rigidify the framework and reduce non-radiative decay pathways.[9][10][11][12]

| Table 4: Luminescence Properties of Pyridyl-Carboxylate MOFs | |

| Property | Observation |

| Emission Maximum | Typically in the blue-green region of the spectrum |

| Sensing Application | Selective detection of acetone via fluorescence quenching |

| Quantum Yield | Can be significantly enhanced by guest molecule inclusion |

Potential in Drug Delivery

While specific studies on this compound-based coordination polymers for drug delivery are limited, the inherent properties of this class of materials suggest significant potential. MOFs, in general, are being extensively investigated as carriers for therapeutic agents due to their high porosity, large surface area, and tunable functionality.

The carboxylate and pyridine functionalities of the pyda ligand could be exploited for the encapsulation and controlled release of drugs. For instance, drugs with acidic or basic moieties could interact with the framework through hydrogen bonding or acid-base interactions. The porosity of the MOF can be tailored to accommodate drug molecules of various sizes.

Studies on other carboxylate-based MOFs have demonstrated successful loading and release of drugs like ibuprofen.[13][14][15][16][17] The release kinetics can be controlled by factors such as the pore size of the MOF, the nature of the drug-framework interactions, and the pH of the surrounding medium. Although further research is required, pyda-based MOFs represent a promising platform for the development of advanced drug delivery systems.

Conclusion

This compound has established itself as a highly valuable and versatile ligand in the field of coordination chemistry. Its ability to form a wide array of coordination polymers and metal-organic frameworks with diverse structures and functionalities is a testament to its unique molecular design. The resulting materials have demonstrated significant potential in heterogeneous catalysis, luminescence-based sensing, and hold promise for future applications in drug delivery. The continued exploration of new synthetic methodologies and the investigation of the structure-property relationships of pyda-based coordination compounds will undoubtedly lead to the development of novel materials with advanced and tailored functionalities for a broad range of scientific and technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. oiccpress.com [oiccpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. escholarship.org [escholarship.org]

- 11. [PDF] Improving LMOF luminescence quantum yield through guest-mediated rigidification | Semantic Scholar [semanticscholar.org]

- 12. Improving LMOF luminescence quantum yield through guest-mediated rigidification [ouci.dntb.gov.ua]

- 13. Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Encapsulation of Ibuprofen in CD-MOF and Related Bioavailability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inclusion of ibuprofen in mesoporous templated silica: drug loading and release property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

Discovery and history of 3-(4-Pyridyl)acrylic acid

An In-depth Technical Guide to 3-(4-Pyridyl)acrylic Acid

Introduction

This compound, also known as 4-Pyridineacrylic acid, is an organic compound that belongs to the family of pyridylacrylic acids. It is a derivative of cinnamic acid where a phenyl group is replaced by a pyridyl group. The molecule consists of a pyridine ring linked to an acrylic acid moiety.[1] This structure, featuring multiple coordination sites (a nitrogen atom in the pyridine ring and a carboxyl group), makes it a valuable ligand in the field of coordination chemistry for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2][3] Its ability to act as both a hydrogen-bond donor and acceptor allows for the formation of complex hydrogen-bonded networks.[3] The compound primarily exists in the E-configuration (trans) about the carbon-carbon double bond, resulting in a nearly planar structure.[1][4]

History and Discovery

While the precise first synthesis of this compound is not prominently documented in a singular discovery paper, its synthesis follows established chemical principles for the creation of acrylic acid derivatives. The methods for its preparation are variations of classic organic reactions, such as the Knoevenagel or Doebner condensation. A widely cited modern procedure for the synthesis of 3-(pyridyl)acrylic acids was reported by Kudelko et al. in 2015, which is a modified Doebner condensation.[2][3] Research on this compound and its isomers has focused on their utility as building blocks in supramolecular chemistry and as ligands for creating complex coordination compounds with interesting structural and physical properties.[2][3] A search of the Cambridge Structural Database reveals several entries for derivatives of (E)-3-(pyridin-4-yl)acrylic acid, typically as pyridinium salts formed with various anions like halides, trifluoroacetate, and perchlorate.[2][3]

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder. Its fundamental properties have been characterized through various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [5][6][7] |

| Molecular Weight | 149.15 g/mol | [3][6] |

| CAS Registry Number | 5337-79-1 | [5][7] |

| Melting Point | 275 °C (decomposition) | |

| logP (Octanol/Water) | 1.179 (Crippen Method) | [6] |

| Water Solubility (log₁₀ws) | -1.58 (Crippen Method, mol/l) | [6] |

| McGowan's Volume (mcvol) | 112.940 ml/mol | [6] |

Spectroscopic data is available from sources like the NIST WebBook, including Infrared (IR) and Mass Spectrometry (EI) data.[5][7]

Crystallographic Data

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid has been determined by X-ray crystallography. The compound crystallizes in the triclinic space group P-1.[3][4] The molecule is nearly planar, with a slight torsion angle around the C-C single bond connecting the vinyl group to the pyridine ring.[1][4] In the solid state, molecules are linked by strong O—H⋯N hydrogen bonds, forming chains. These chains are further connected by weak C—H⋯O interactions and π–π stacking interactions to build a three-dimensional supramolecular architecture.[1][2]

| Parameter | Value | Source |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3][4] |

| C8—C4—C3—C2 Torsion Angle | -6.1 (2)° | [1][4] |

| O—H⋯N Hydrogen Bond Length | 2.6147 (18) Å | [3] |

| C—H⋯O Hydrogen Bond Length | 3.336 (2) Å | [3] |

| π–π Stacking Distance (pyridinic rings) | 3.8246 (10) Å | [2] |

Experimental Protocols

Synthesis of (E)-3-(4-Pyridyl)acrylic Acid

The synthesis is typically achieved via a Doebner modification of the Knoevenagel condensation, using 4-pyridinecarboxaldehyde and malonic acid with pyridine as both the solvent and catalyst.[1][2][3]

Materials:

-

4-Pyridinecarboxaldehyde (300 mg, 2.80 mmol)

-

Malonic acid (728 mg, 7.00 mmol)

-

Pyridine (2 mL)

-

37% Hydrochloric acid (HCl)

-

Acetone

-

Deionized water

Procedure:

-

In a 25 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-pyridinecarboxaldehyde (300 mg) and malonic acid (728 mg).

-

Add 2 mL of pyridine to the flask.

-

Heat the reaction mixture to reflux and maintain constant stirring for 3 hours.

-

After 3 hours, remove the heat source and cool the reaction mixture in an ice bath.

-

Slowly add drops of 37% HCl to the cooled mixture until a precipitate is observed.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with cold acetone.

-

The crude product can be purified by recrystallization from water. Slow evaporation of the aqueous solution yields colorless crystalline powder. The reported yield for this procedure is 97.9%.[1][2]

Applications in Research and Development

The primary application of this compound in research is its role as a versatile building block in supramolecular chemistry and materials science.

-

Coordination Polymers and MOFs: Its rigid structure and distinct coordination sites (the pyridine nitrogen and the carboxylate group) allow it to link metal ions into one-, two-, or three-dimensional networks. These materials are investigated for applications in gas storage, catalysis, and luminescence.[8][9]

-

Pharmaceutical Intermediates: As a derivative of cinnamic acid, a class of compounds known for a broad range of biological activities, pyridylacrylic acids are of interest in medicinal chemistry.[2] For instance, the isomer trans-3-(3-Pyridyl)acrylic acid has been used to prepare inhibitors of gelatinase B and antibacterial agents.[8][10] While specific, large-scale drug development based on the 4-pyridyl isomer is not widely reported, it remains a scaffold of interest for synthesizing novel bioactive molecules.

-

Antiviral Research: The isomer trans-3-(3-Pyridyl)acrylic acid has been identified as having an antiviral effect against the tobacco mosaic virus (TMV), suggesting that this class of compounds has potential applications in agricultural science.[11]

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 9. trans-3-(3-ピリジル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. trans-3-(3-Pyridyl)acrylic acid | TMV | 19337-97-4 | Invivochem [invivochem.com]

An In-depth Technical Guide to the Basic Reactivity of 3-(4-Pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Pyridyl)acrylic acid, also known as 4-Pyridineacrylic acid, is a bifunctional organic compound featuring a pyridine ring, a vinyl group, and a carboxylic acid moiety. Its structure, possessing both a hydrogen bond acceptor/nucleophilic site (the pyridine nitrogen) and a Michael acceptor system (the vinyl group conjugated to the carboxyl group), makes it a versatile building block in medicinal chemistry, organic synthesis, and materials science.[1][2] The molecule typically exists in the more stable (E)-configuration (trans) where the pyridyl and carboxyl groups are on opposite sides of the double bond.[2][3] This guide provides a detailed overview of the fundamental reactivity of the pyridyl and vinyl functional groups, quantitative data, and experimental protocols relevant to its application in research and development.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for experimental design and characterization.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₈H₇NO₂ | [4] |

| Molecular Weight | 149.15 g/mol | [4] |

| CAS Number | 5337-79-1 | [4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 275 °C (decomposition) | |

| pKa (Predicted, 3-pyridyl isomer) | 3.13 ± 0.10 | [5] |

| pKa (Acrylic Acid) | ~4.25 | [6] |

| LogP (Crippen Method) | 1.179 |[7] |

Core Reactivity of Functional Groups

The reactivity of this compound is dominated by the distinct chemical properties of its pyridyl and vinyl moieties. These sites can react independently or, in some cases, influence each other's reactivity.

dot

Figure 1: Logical diagram illustrating the distinct reactive pathways for the pyridyl and vinyl groups.

Reactivity of the Pyridyl Group

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center.

3.1.1 Basicity and Protonation The pyridine nitrogen is readily protonated by acids to form pyridinium salts. This is a fundamental reaction and has been observed in the formation of various crystalline salts with halides, trifluoroacetate, and perchlorate, among others.[1][3] This reaction significantly alters the molecule's solubility, typically increasing its polarity and aqueous solubility.

-

Reaction: Py-CH=CH-COOH + HX → [PyH]⁺-CH=CH-COOH + X⁻

-

Significance: This property is critical in drug development for salt formation to improve bioavailability and in synthetic chemistry for controlling reaction conditions or facilitating purifications.

3.1.2 N-Alkylation As a nucleophile, the pyridine nitrogen can react with alkyl halides and other alkylating agents to form quaternary pyridinium salts.[8][9] This modification can be used to introduce functional handles, alter steric and electronic properties, or to create building blocks for more complex molecules. Regioselectivity is inherently high at the nitrogen atom.[8]

-

Reaction: Py-CH=CH-COOH + R-X → [Py-R]⁺-CH=CH-COOH + X⁻

-

Significance: N-alkylation is a key strategy for creating ionic liquids, functionalized polymers, and pharmacologically active compounds.

3.1.3 Metal Coordination The pyridine nitrogen acts as a Lewis base and can coordinate to a wide variety of metal ions. This compound is considered a valuable bifunctional ligand in coordination chemistry, capable of forming higher-dimensional structures and coordination polymers.[1][10] The carboxylate group can also participate in coordination, allowing the molecule to act as a bridging ligand.

-

Significance: This reactivity is foundational for creating metal-organic frameworks (MOFs) and coordination complexes with applications in catalysis, materials science, and electrochromics.[10]

Reactivity of the Vinyl Group

The vinyl group is electron-deficient due to its conjugation with the electron-withdrawing carboxylic acid group. This electronic nature dictates its primary modes of reactivity.

3.2.1 Michael Addition (1,4-Conjugate Addition) The α,β-unsaturated carbonyl system makes the vinyl group an excellent Michael acceptor.[11][12] It is susceptible to nucleophilic attack at the β-carbon, a process known as Michael addition or 1,4-conjugate addition. A wide range of nucleophiles (Michael donors), including amines, thiols, and stabilized carbanions, can participate in this reaction.[11][13]

-

Reaction: Nu⁻ + R-CH=CH-COOH → R-CH(Nu)-CH⁻-COOH → R-CH(Nu)-CH₂-COOH (after protonation)

-

Significance: This is one of the most important carbon-carbon and carbon-heteroatom bond-forming reactions in organic synthesis. In drug development, it is used for covalent modification of biological targets (e.g., cysteine residues in proteins) and for synthesizing complex molecular scaffolds.